molecular formula C18H17F4N3S B2544758 4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide CAS No. 404903-18-0

4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

Cat. No.: B2544758
CAS No.: 404903-18-0
M. Wt: 383.41
InChI Key: RFWARUHATIDOFO-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is a synthetic organic compound that features both fluorinated aromatic rings and a piperazine moiety. The presence of fluorine atoms in the structure imparts unique chemical and physical properties, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide typically involves multiple steps, starting from commercially available precursors. One common approach includes:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Fluorinated Aromatic Rings: The fluorinated aromatic rings can be introduced via nucleophilic aromatic substitution reactions. For example, 4-fluorobenzene can be reacted with piperazine to form 4-(4-fluorophenyl)piperazine.

    Carbothioamide Formation: The final step involves the reaction of the piperazine derivative with a suitable isothiocyanate to form the carbothioamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the carbothioamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide has several scientific research applications:

    Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Agrochemicals: Its fluorinated structure can enhance the bioactivity and stability of agrochemical formulations.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets. The fluorinated aromatic rings can enhance binding affinity to certain receptors or enzymes, while the piperazine moiety can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorophenyl)piperazine
  • N-(3-(trifluoromethyl)phenyl)piperazine
  • 4-(trifluoromethyl)phenyl isothiocyanate

Uniqueness

4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is unique due to the combination of its fluorinated aromatic rings and piperazine moiety, which imparts distinct chemical and physical properties. This combination can enhance its binding affinity, stability, and overall bioactivity compared to similar compounds.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3S/c19-14-4-6-16(7-5-14)24-8-10-25(11-9-24)17(26)23-15-3-1-2-13(12-15)18(20,21)22/h1-7,12H,8-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWARUHATIDOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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